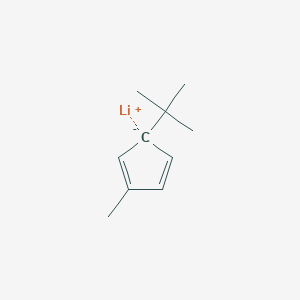

1-tert-Butyl-3-methylcyclopentadienyllithium

Descripción

1-tert-Butyl-3-methylcyclopentadienyllithium is an organolithium compound widely used in organic synthesis. It is known for its strong basicity and nucleophilicity, making it a valuable reagent in various chemical reactions.

Propiedades

IUPAC Name |

lithium;5-tert-butyl-2-methylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.Li/c1-8-5-6-9(7-8)10(2,3)4;/h5-7H,1-4H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUJLEWWQHYINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C[C-](C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-tert-Butyl-3-methylcyclopentadienyllithium typically involves the reaction of 1-tert-Butyl-3-methylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, often under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .

Synthetic Route:

- Dissolve 1-tert-Butyl-3-methylcyclopentadiene in anhydrous ether.

- Add n-butyllithium dropwise to the solution at low temperature (around -78°C).

- Stir the reaction mixture for several hours to ensure complete lithiation.

- The resulting 1-tert-Butyl-3-methylcyclopentadienyllithium can be isolated by removing the solvent under reduced pressure .

Análisis De Reacciones Químicas

1-tert-Butyl-3-methylcyclopentadienyllithium undergoes various types of chemical reactions, including:

1. Substitution Reactions:

- Reacts with electrophiles such as alkyl halides to form substituted cyclopentadienyl derivatives.

- Common reagents: Alkyl halides, acyl chlorides.

- Conditions: Typically carried out in anhydrous solvents like ether or THF at low temperatures .

2. Addition Reactions:

- Adds to carbonyl compounds to form alcohols.

- Common reagents: Aldehydes, ketones.

- Conditions: Reactions are usually performed at low temperatures to control the reactivity .

3. Complex Formation:

Aplicaciones Científicas De Investigación

1-tert-Butyl-3-methylcyclopentadienyllithium has several applications in scientific research:

1. Organic Synthesis:

- Used as a strong base and nucleophile in various organic reactions.

- Facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

2. Catalysis:

- Forms complexes with transition metals that are used as catalysts in polymerization and other organic transformations.

3. Material Science:

- Used in the synthesis of novel materials with unique properties.

- Plays a role in the development of new polymers and advanced materials.

Mecanismo De Acción

The mechanism by which 1-tert-Butyl-3-methylcyclopentadienyllithium exerts its effects involves its strong nucleophilicity and basicity. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The compound can also form stable complexes with transition metals, enhancing their catalytic activity.

Comparación Con Compuestos Similares

1-tert-Butyl-3-methylcyclopentadienyllithium can be compared with other cyclopentadienyl lithium compounds such as:

1. Pentamethylcyclopentadienyllithium:

2. 1,2,4-tri(tert-butyl)cyclopentadienyllithium:

Uniqueness: 1-tert-Butyl-3-methylcyclopentadienyllithium is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity, making it a versatile reagent in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.